molecular formula C6H14ClNO2 B1453989 2-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 1396966-78-1

2-[(Propan-2-yl)amino]propanoic acid hydrochloride

Cat. No. B1453989
M. Wt: 167.63 g/mol
InChI Key: DGWIWHNXEDBUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Propan-2-yl)amino]propanoic acid hydrochloride, also known as N-isopropylalanine hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 . It has a molecular weight of 167.63386 .


Molecular Structure Analysis

The InChI code for 2-[(Propan-2-yl)amino]propanoic acid hydrochloride is 1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

“2-[(Propan-2-yl)amino]propanoic acid hydrochloride” is also known as N-isopropylalanine hydrochloride . It’s a chemical compound with the CAS Number: 1396966-78-1 and has a molecular weight of 167.64 . It’s usually stored at room temperature and comes in a physical form of powder .

  • Pharmaceutical Industry
    • This compound is an important intermediate for the production of antagonists of a calcitonin gene–related peptide receptors . These are used in the preparation of antimigraine drugs and other pharmaceuticals .
    • The methods of application or experimental procedures involve using a (S)-amino acid oxidase, which was obtained from Proteus mirabilis .
    • The outcomes of this application are not specified in the source .
  • Biocatalysis in Drug Synthesis

    • This compound is used in the synthesis of chiral drug intermediates via biocatalysis .
    • The methods of application or experimental procedures involve using a (S)-amino acid oxidase, which was obtained from Proteus mirabilis .
    • The outcomes of this application are not specified in the source .
  • Production of Pesticides and Pharmaceuticals

    • This compound is used in more specialized applications, such as the production of pesticides and pharmaceuticals .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes of this application are not specified in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(propan-2-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWIWHNXEDBUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Propan-2-yl)amino]propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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